Koumine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

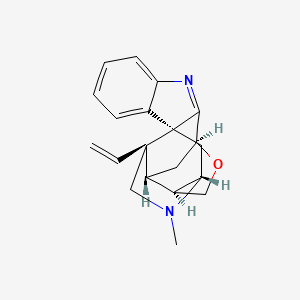

(1S,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12-,14+,16-,17-,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLYEMHGPMGUOT-XMHJOAAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@]2([C@@H]3C[C@H]4C5=NC6=CC=CC=C6[C@@]52C[C@H]1[C@H]3CO4)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Koumine alkaloid isolation from Gelsemium elegans

An In-depth Technical Guide on the Isolation of Koumine Alkaloid from Gelsemium elegans

Introduction

Gelsemium elegans, a member of the Gelsemiaceae family, is a highly toxic plant widely distributed in Southeast Asia and southern China.[1][2] Despite its toxicity, it has been used in traditional folk medicine for various ailments, including rheumatoid arthritis, skin ulcers, and pain.[3] The primary bioactive constituents responsible for both its therapeutic effects and toxicity are a diverse group of monoterpenoid indole alkaloids.[2][4] Among these, this compound (C₂₀H₂₂N₂O) is the most abundant alkaloid and has garnered significant scientific interest.[5][6]

This compound has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, anxiolytic, immunomodulatory, and anti-tumor effects.[4][5][7][8] Its potential therapeutic applications have driven research into efficient methods for its isolation and purification from the plant source. This guide provides a detailed technical overview of the core methodologies for extracting and purifying this compound, presents quantitative data from various studies, and visualizes the experimental workflow and a key biological pathway associated with its anti-inflammatory action.

Experimental Protocols: Isolation and Purification of this compound

The following protocols are synthesized from established methodologies for the extraction and purification of this compound from the root bark of Gelsemium elegans.[5][9]

Preparation of Plant Material

-

Source: Dried root bark of Gelsemium elegans Benth.

-

Processing: The dried root bark is pulverized into a fine powder (typically 30-40 mesh) to increase the surface area for efficient solvent extraction.

Initial Solvent Extraction

-

Objective: To extract the crude alkaloids from the plant matrix.

-

Methodology:

-

One kilogram of the dried plant powder is placed in a large-volume extraction flask (e.g., 10 L).

-

Add 5000 mL of chloroform to the flask.

-

Perform reflux extraction for a period of 2.5 hours. This process uses heating to boil the solvent, with a condenser to cool the vapor and return it to the extraction flask, allowing for continuous extraction at an elevated temperature.

-

After the initial extraction, the mixture is filtered. The filtrate, a reddish-brown solution, is collected, and the plant residue is retained.

-

The extraction process is repeated on the filter residue with an additional 5000 mL of chloroform to maximize the yield.

-

The filtrates from both extractions are combined.

-

The combined chloroform solution is concentrated under vacuum at 45°C to yield a crude concentrated extract.

-

Acid-Base Liquid-Liquid Extraction

-

Objective: To selectively separate the basic alkaloids from neutral and acidic impurities.

-

Methodology:

-

The crude chloroform concentrate is extracted three times with 1500 mL of a 0.5% hydrochloric acid (HCl) solution. The alkaloids, being basic, will form salts (e.g., this compound hydrochloride) and move into the acidic aqueous phase.

-

The acidic aqueous layers from the three extractions are combined.

-

The pH of the combined HCl solution is adjusted to approximately 11 using a 5 mol/L sodium hydroxide (NaOH) solution. This deprotonates the alkaloid salts, converting them back to their free-base form, which is soluble in organic solvents.

-

The now alkaline aqueous solution is extracted three times with chloroform. The free-base this compound will partition back into the organic chloroform phase.

-

The chloroform extracts are combined and concentrated under vacuum at 45°C to yield the crude alkaloid extract.

-

Chromatographic Purification

-

Objective: To separate this compound from other co-extracted alkaloids.

-

Methodology:

-

The crude alkaloid extract is loaded onto a silica gel column.

-

The column is eluted using a gradient of chloroform-methanol. The polarity of the mobile phase is gradually increased by increasing the proportion of methanol, which allows for the sequential separation of compounds based on their affinity for the silica stationary phase.

-

Fractions are collected and monitored (e.g., by thin-layer chromatography) to identify those containing the target compound.

-

The fractions identified as containing this compound are combined and concentrated under vacuum at 45°C.

-

Recrystallization

-

Objective: To obtain high-purity crystalline this compound.

-

Methodology:

-

The solid powder obtained from the chromatographic step is dissolved in a minimal amount of acetone.

-

The solution is allowed to cool slowly, promoting the formation of crystals. As the crystals form, impurities are excluded and remain in the solvent.

-

The resulting crystals are collected, yielding the final, purified this compound product. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).[5][9]

-

Data Presentation

Quantitative data is crucial for evaluating the efficiency of isolation protocols and the performance of analytical techniques.

Table 1: Summary of a Representative this compound Isolation Protocol

| Parameter | Value/Description | Source |

|---|---|---|

| Starting Material | 1 kg of dry powder from Gelsemium elegans root bark | [5][9] |

| Extraction Solvent | Chloroform | [5][9] |

| Purification Method | Acid-base extraction, Silica gel column chromatography | [5][9] |

| Final Purification | Recrystallization with acetone | [5][9] |

| Final Purity | 98.13% (determined by HPLC) |[5][9] |

Table 2: Performance of Analytical Methods for this compound Quantification

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate | Linearity | Source |

|---|---|---|---|---|---|---|

| LC-MS/MS | Blood, Urine, Liver | 0.1 ng/mL or 0.1 ng/g | Not Specified | 61.9% - 114.6% | r > 0.9950 | [10] |

| UHPLC-MS/MS | Human Hair | 1 - 5 pg/mg | 2 - 10 pg/mg | 79.3% - 103.5% | R² > 0.998 |[11] |

Table 3: this compound Content in Different Plant Parts of Gelsemium elegans

| Plant Part | This compound Content (µg/g) | Observation | Source |

|---|---|---|---|

| Mature Leaf | 262.0 - 282.0 | Higher content than in young leaves. | [1] |

| Mature Leaf Vein | - | Content is 1.84 times higher than in the mesophyll. | [1] |

| Root | Variable | Generally contains a higher concentration of alkaloids compared to stems and leaves. | [3] |

| Stem | Variable | Content of major alkaloids fluctuates less than in other parts. |[3] |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the this compound isolation and purification process.

Caption: Workflow for the isolation of this compound from Gelsemium elegans.

Signaling Pathway

This compound exhibits anti-inflammatory properties by modulating key cellular signaling pathways. The diagram below illustrates how this compound interferes with the LPS-induced inflammatory response in macrophages.[7]

Caption: this compound's inhibition of LPS-induced inflammatory signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. Effects of Dietary this compound on Growth Performance, Intestinal Morphology, Microbiota, and Intestinal Transcriptional Responses of Cyprinus carpio - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scielo.br [scielo.br]

- 10. [Simultaneous Quantitative Analysis of this compound, Gelsemine and Gelsenicine in Biological Samples by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Confirmation of Gelsemium elegans poisoning by UHPLC-MS/MS analysis of this compound, gelsemine, and gelsenicine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]

The Koumine Biosynthesis Pathway: A Deep Dive into the Molecular Architecture of a Complex Alkaloid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Koumine, a hexacyclic monoterpenoid indole alkaloid (MIA) of the sarpagan/ajmalan type, is a prominent bioactive compound isolated from plants of the genus Gelsemium, notably Gelsemium elegans. Renowned for its complex chemical structure and significant pharmacological activities, including anti-inflammatory and anxiolytic properties, this compound has garnered substantial interest from the scientific community. Understanding its intricate biosynthetic pathway in plants is paramount for harnessing its therapeutic potential, whether through metabolic engineering of plants or heterologous expression systems. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the key enzymatic steps, identified intermediates, and relevant gene candidates. The information is presented to cater to researchers, scientists, and drug development professionals seeking a detailed understanding of this fascinating metabolic route.

The Core Biosynthetic Pathway: From Primary Metabolism to a Key Intermediate

The biosynthesis of this compound, like all MIAs, originates from the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid precursor secologanin. The condensation of these two precursors marks the entry point into the vast and diverse world of MIA biosynthesis.

The initial steps of the pathway leading to the central intermediate, strictosidine, are well-established and conserved across many MIA-producing plant species. Recent integrated omics studies on Gelsemium elegans have begun to shed light on the specific genes and enzymes involved in the subsequent transformation of strictosidine into this compound.[1][2]

Key Enzymatic Steps and Intermediates

The proposed biosynthetic pathway for this compound, based on current research, can be delineated as follows:

-

Formation of Strictosidine: Tryptamine and secologanin are condensed by the enzyme Strictosidine Synthase (STR) to form strictosidine. This reaction is a pivotal control point in MIA biosynthesis.

-

Deglycosylation of Strictosidine: Strictosidine β-D-glucosidase (SGD) removes the glucose moiety from strictosidine, yielding the highly reactive strictosidine aglycone.

-

Formation of Geissoschizine: The unstable strictosidine aglycone is converted to geissoschizine. While the exact enzymatic control of this step in Gelsemium is yet to be fully elucidated, in other MIA pathways, this conversion is catalyzed by a geissoschizine synthase.

-

Formation of the Sarpagan Skeleton: The crucial cyclization step to form the characteristic sarpagan bridge is catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450 monooxygenase. SBE converts geissoschizine into polyneuridine aldehyde . The gene encoding this enzyme has been identified in Gelsemium sempervirens.

-

Downstream Modifications to this compound: The conversion of polyneuridine aldehyde to this compound involves a series of yet-to-be-fully-characterized enzymatic reactions, likely including hydroxylations, reductions, and further cyclizations. A recent integrated study of the Gelsemium elegans genome, transcriptome, and metabolome has identified 20 candidate genes potentially involved in this compound biosynthesis downstream of strictosidine.[1][2] This study also provided preliminary functional validation for two of these genes: GeTDC (tryptophan decarboxylase, involved in the synthesis of tryptamine) and GeLAMT (a methyltransferase).[1][2] The precise roles of the other candidate genes in the later steps of this compound formation are still under investigation.

Quantitative Data

A comprehensive study integrating genomics, transcriptomics, and metabolomics of Gelsemium elegans has provided valuable quantitative insights into the biosynthesis of this compound.[1][2] The study identified 29 distinct alkaloids and put forth 20 candidate genes likely involved in the this compound biosynthetic pathway. While the full dataset from this pivotal study requires access to the complete publication, the available information highlights the power of multi-omics approaches in dissecting complex metabolic pathways. The preliminary functional validation of GeTDC and GeLAMT underscores the direct involvement of these identified genes in the broader pathway leading to this compound.[1][2] Further research is anticipated to provide detailed quantitative data on enzyme kinetics, metabolite concentrations in different plant tissues, and the expression levels of the remaining candidate genes.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of cutting-edge experimental techniques. Below are generalized methodologies for key experiments cited in the field.

Identification of Biosynthetic Genes via Transcriptome Analysis

-

Objective: To identify candidate genes encoding the enzymes of the this compound biosynthetic pathway.

-

Methodology:

-

RNA Extraction and Sequencing: Total RNA is extracted from various tissues of Gelsemium elegans (e.g., roots, stems, leaves) and subjected to high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

De Novo Transcriptome Assembly: The sequencing reads are assembled de novo to reconstruct full-length transcripts.

-

Gene Annotation and Functional Prediction: The assembled transcripts are annotated by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG) to predict their functions.

-

Identification of Candidate Genes: Transcripts encoding enzymes commonly involved in MIA biosynthesis (e.g., cytochrome P450s, reductases, methyltransferases, synthases) are identified. Co-expression analysis with known MIA pathway genes can further prioritize candidates.

-

Metabolite Profiling using Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To identify and quantify this compound and its biosynthetic intermediates in plant extracts.

-

Methodology:

-

Sample Preparation: Plant tissues are harvested, freeze-dried, and ground to a fine powder. Metabolites are extracted using a suitable solvent system (e.g., methanol/water).

-

LC-MS Analysis: The extracts are analyzed by liquid chromatography coupled with mass spectrometry (LC-MS). A reversed-phase C18 column is typically used for separation. The mass spectrometer is operated in both full scan and tandem MS (MS/MS) modes to identify compounds based on their accurate mass and fragmentation patterns.

-

Data Analysis: The raw data is processed using specialized software to identify and quantify known and unknown metabolites by comparing their retention times and mass spectra with authentic standards or spectral libraries.

-

Functional Characterization of Candidate Genes via Heterologous Expression

-

Objective: To determine the enzymatic function of candidate genes identified from transcriptome analysis.

-

Methodology:

-

Gene Cloning and Vector Construction: The open reading frame of the candidate gene is amplified by PCR and cloned into an appropriate expression vector (e.g., for yeast or E. coli).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli). Protein expression is induced under optimized conditions.

-

Enzyme Assays: The recombinant enzyme is purified, and its activity is assayed by incubating it with the putative substrate(s) and necessary co-factors (e.g., NADPH for P450s). The reaction products are analyzed by LC-MS to confirm the enzymatic conversion.

-

Visualizations

Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for Gene Discovery and Functional Validation

Caption: Workflow for identifying and validating this compound biosynthesis genes.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway is an active and evolving field of research. While the initial steps leading to the formation of the sarpagan skeleton are becoming clearer, the precise enzymatic machinery responsible for the final intricate tailoring of the this compound molecule remains an exciting area for future investigation. The advent of integrated omics approaches, as demonstrated by recent studies on Gelsemium elegans, has provided a powerful toolkit for identifying candidate genes and dissecting complex metabolic networks.[1][2] Future research will undoubtedly focus on the functional characterization of the remaining candidate genes to fully assemble the puzzle of this compound biosynthesis. This knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production of this compound and its derivatives for potential therapeutic applications. The detailed protocols and data presented in forthcoming full-text publications will be instrumental in guiding these future endeavors.

References

Pharmacological Properties of Koumine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koumine, a principal alkaloid derived from the plant Gelsemium elegans, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its analgesic, anti-inflammatory, anti-tumor, and anxiolytic effects. The document details the molecular mechanisms of action, summarizes key quantitative data, outlines experimental protocols for cited studies, and visualizes the intricate signaling pathways modulated by this promising natural compound.

Introduction

This compound (C₂₀H₂₂N₂O) is a monoterpenoid indole alkaloid that has been traditionally used in Chinese medicine for various ailments.[1] Modern pharmacological research has begun to unravel the scientific basis for its therapeutic potential, revealing a multi-target engagement profile that contributes to its wide range of biological effects. This guide aims to consolidate the current understanding of this compound's pharmacology to support further research and development efforts.

Core Pharmacological Properties and Mechanisms of Action

This compound exhibits a spectrum of pharmacological activities, primarily centered around its anti-inflammatory, analgesic, neuroprotective, and anti-tumor properties.

Analgesic and Anti-inflammatory Effects

This compound has demonstrated significant efficacy in various animal models of inflammatory and neuropathic pain.[2] Its analgesic and anti-inflammatory actions are mediated through several key mechanisms:

-

Modulation of Inflammatory Signaling Pathways: this compound has been shown to inhibit the activation of the NF-κB signaling pathway, a critical regulator of the inflammatory response. It achieves this by preventing the phosphorylation of p65 and the degradation of IκBα.[3] Furthermore, this compound attenuates the phosphorylation of ERK and p38 MAPK, further suppressing the production of pro-inflammatory mediators.[3]

-

Inhibition of Pro-inflammatory Cytokine Production: By targeting the aforementioned signaling pathways, this compound effectively reduces the production and release of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4]

-

Activation of the Nrf2/HO-1 Pathway: this compound has been found to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response and the resolution of inflammation.[5]

-

Interaction with Glycine Receptors: this compound acts as an orthosteric agonist at glycine receptors, which can contribute to its analgesic effects by enhancing inhibitory neurotransmission in the spinal cord.[6] This activation also leads to the biosynthesis of the neurosteroid allopregnanolone, which further contributes to analgesia.[6]

-

Modulation of Translocator Protein (18 kDa) (TSPO): this compound has been identified as a positive allosteric modulator of TSPO, which is involved in neurosteroidogenesis and has been implicated in the resolution of neuroinflammation.[1][7]

Anti-tumor Activity

This compound has shown promising anti-cancer effects in various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis.[8] Key molecular events include:

-

Induction of Apoptosis: this compound induces apoptosis in cancer cells, as evidenced by morphological changes and an increased proportion of apoptotic cells in flow cytometry analysis.

-

Cell Cycle Arrest: It can cause cell cycle arrest, contributing to its anti-proliferative effects.

-

Modulation of Apoptotic Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[8]

Anxiolytic Effects

This compound has been reported to possess anxiolytic properties. While the exact mechanisms are still under investigation, it is believed that its interaction with neurosteroid synthesis and inhibitory neurotransmitter systems may contribute to these effects.[9]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

| Pharmacological Effect | Model/Assay | Parameter | Value | Reference |

| Anti-inflammatory | LPS-induced macrophages | EC50 (TNF-α inhibition) | 5.32 μM (for a coumarin derivative with similar pathways) | [5] |

| Anti-tumor | HepG2, TE-11, SW480, MGC80-3 cancer cells | IC50 | 0.45 - 1.26 mM | [8] |

| Analgesic (Inflammatory Pain) | Formalin-induced pain in mice | Effective Dose | 0.4 mg/kg | [9] |

| Anxiolytic | Anxiety model in mice | Effective Dose | 0.5 and 1.5 mg/kg | [9] |

| Anti-arthritic | Collagen-induced arthritis in mice | Effective Dose | 2, 4, and 8 mg/kg | [9] |

| Toxicology Data | Organism | Route of Administration | Parameter | Value | Reference |

| Acute Toxicity | Mice | Intraperitoneal | LD50 | 99 mg/kg | [8] |

| Developmental Toxicity | Zebrafish | Waterborne exposure | Safe Concentration | < 25 mg/L | [10] |

| Neurotoxicity | Zebrafish | Waterborne exposure | Effect | Inhibition of AChE activity at high concentrations | [9][10] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the pharmacological properties of this compound.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

-

Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance at a specific wavelength.[3][11][12]

-

Western Blot Analysis:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[13][14][15]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα, phospho-ERK, ERK, phospho-p38, p38, and a loading control like β-actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13][14][15]

-

In Vivo Analgesic Activity in a Neuropathic Pain Model

-

Animal Model: A neuropathic pain model, such as the chronic constriction injury (CCI) of the sciatic nerve, is induced in rodents (e.g., Sprague-Dawley rats).

-

Drug Administration: this compound is administered via a specific route (e.g., subcutaneous or oral) at various doses.

-

Behavioral Testing: Nociceptive thresholds are assessed using standardized behavioral tests, such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia, at different time points after drug administration.

-

Tissue Collection and Analysis: At the end of the experiment, spinal cord tissue can be collected for analysis of inflammatory markers and signaling pathway activation using techniques like ELISA and Western blotting as described above.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow.

References

- 1. Investigation of the Possible Allostery of this compound Extracted From Gelsemium elegans Benth. And Analgesic Mechanism Associated With Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological effects of this compound on acute lung injury in septic mice: From in vivo experiments and network pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gelsemine and this compound, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, semi-synthesis and bioevaluation of this compound-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxic Effects of this compound on the Early-Life Development Stage of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. bowdish.ca [bowdish.ca]

- 12. h-h-c.com [h-h-c.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. origene.com [origene.com]

- 15. bio-rad.com [bio-rad.com]

Koumine's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koumine, a principal alkaloid derived from the neurotoxic plant Gelsemium elegans Benth., has garnered significant scientific interest for its diverse pharmacological activities within the central nervous system (CNS).[1][2][3] Despite its toxicological profile, emerging research has illuminated its potential as an anxiolytic, analgesic, and anti-inflammatory agent.[1][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's effects on the CNS. It delves into its interactions with key inhibitory neurotransmitter receptors, its modulation of neuroinflammatory pathways, and its influence on neurosteroidogenesis. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers and drug development professionals exploring the therapeutic potential of this complex natural compound.

Core Molecular Targets and Signaling Pathways

This compound exerts its effects in the CNS through a multi-target approach, primarily involving the modulation of inhibitory neurotransmission and neuroinflammation. The principal molecular targets identified to date include glycine receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA\sub{A}Rs).[3][6][7] Furthermore, this compound has been shown to interact with the translocator protein (18 kDa) (TSPO), influencing neurosteroid synthesis and modulating neuroinflammatory responses.[8][9]

Glycine Receptor Modulation

This compound acts as a modulator of glycine receptors, which are critical for inhibitory neurotransmission, particularly in the spinal cord and brainstem.[10][11] Studies have shown that this compound can act as an orthosteric agonist of glycine receptors, producing mechanical antiallodynia.[10] This interaction is thought to be a key mechanism behind its analgesic effects.[2] The anxiolytic effects of this compound have also been linked to its agonist action at glycine receptors in the brain.[12] Electrophysiological studies have demonstrated that this compound can inhibit currents through α1, α2, and α3 subunit-containing GlyRs.[7]

GABA\sub{A} Receptor Interaction

This compound also modulates GABA\sub{A} receptors, the primary mediators of fast inhibitory neurotransmission in the brain.[6][7] However, the nature of this interaction appears to be complex and may differ from classical benzodiazepines. Some studies suggest that this compound and other Gelsemium alkaloids act as competitive antagonists of GABA\sub{A}Rs, which could contribute to the toxic effects observed at high doses.[7] The analgesic effects of this compound have been shown to be antagonized by the GABA\sub{A} receptor antagonist bicuculline, suggesting an indirect potentiation of GABAergic signaling in specific contexts.[9]

Translocator Protein (TSPO) and Neurosteroidogenesis

A significant aspect of this compound's mechanism of action involves its interaction with the 18 kDa translocator protein (TSPO), a mitochondrial protein implicated in the synthesis of neurosteroids.[8][13] this compound has been identified as a positive allosteric modulator (PAM) of TSPO, enhancing the effects of orthosteric ligands like PK11195.[8] This modulation of TSPO leads to an upregulation of neurosteroids such as allopregnanolone in the spinal cord.[14] Allopregnanolone is a potent positive allosteric modulator of GABA\sub{A} receptors, and its increased synthesis is believed to be a key downstream mechanism for this compound's analgesic and anxiolytic effects.[10][13][14] The analgesic effects of this compound in models of inflammatory and neuropathic pain can be antagonized by neurosteroid synthesis inhibitors.[8]

Modulation of Neuroinflammation

This compound exhibits potent anti-inflammatory properties within the CNS.[1][15] It has been shown to inhibit the activation of microglia and astrocytes, key players in neuroinflammation, in models of neuropathic pain.[9][15][16] This inhibitory effect is associated with a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][9] One of the underlying mechanisms for its anti-neuroinflammatory action is the activation of the Nrf2/HO-1 signaling pathway, which promotes the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[17] Furthermore, this compound can attenuate astrocyte-mediated neuroinflammation by enhancing autophagy.[18]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding this compound's interactions with its molecular targets.

| Receptor/Target | Ligand Interaction | IC50 / Ki / KD | Cell/Tissue System | Reference |

| Glycine Receptor (α1) | Inhibition | IC50: 31.5 ± 1.7 µM | HEK293 cells | [7] |

| GABA\sub{A} Receptor | Inhibition | IC50: 142.8 µM | Not specified | [6] |

| Translocator Protein (TSPO) | Binding Affinity | K\sub{D}: 155.33 ± 11.0 µM | Human TSPO | [13][19] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate replication and further investigation.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used animal model to study neuropathic pain.[8][14][15]

-

Animals: Adult male Sprague-Dawley or Wistar rats (weighing 180-220 g) are typically used.

-

Surgical Procedure:

-

Animals are anesthetized with an appropriate anesthetic (e.g., pentobarbital sodium, 40 mg/kg, i.p.).

-

The common sciatic nerve is exposed at the level of the mid-thigh.

-

Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them.

-

The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural circulation.

-

The muscle and skin are then closed in layers.

-

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing bending force to the plantar surface of the hind paw.

-

Thermal Hyperalgesia: Measured using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the paw withdrawal latency (PWL) is recorded.

-

-

Drug Administration: this compound is typically administered subcutaneously (s.c.) or intrathecally (i.t.) at various doses.[9][15]

Electrophysiological Recordings in HEK293 Cells

This protocol is used to study the effects of this compound on specific ion channels expressed in a controlled cellular environment.[7]

-

Cell Culture and Transfection:

-

Human embryonic kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).

-

Cells are transiently transfected with plasmids encoding the desired receptor subunits (e.g., α1 glycine receptor) using a suitable transfection reagent (e.g., Lipofectamine 2000). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

-

Electrophysiology:

-

Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl\sub{2}, 1 MgCl\sub{2}, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

The internal pipette solution contains (in mM): 140 KCl, 2 MgCl\sub{2}, 10 HEPES, 1.1 EGTA, and 2 Na\sub{2}ATP, adjusted to pH 7.2.

-

Agonist-evoked currents are elicited by rapid application of the agonist (e.g., glycine) using a fast perfusion system.

-

This compound is co-applied with the agonist to determine its modulatory effects. Data are recorded and analyzed to determine parameters such as IC50 values.

-

Western Blot Analysis for Protein Expression

Western blotting is used to quantify the expression levels of specific proteins in tissue or cell lysates.[15][17]

-

Sample Preparation:

-

Spinal cord tissue or cultured cells (e.g., BV2 microglia) are homogenized or lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against the protein of interest (e.g., Iba-1, GFAP, Nrf2, HO-1) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Figure 1: Overview of this compound's molecular targets and downstream effects.

References

- 1. The analgesic effect and possible mechanisms by which this compound alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous System [mdpi.com]

- 4. This compound exhibits anxiolytic properties without inducing adverse neurological effects on functional observation battery, open-field and Vogel conflict tests in rodents [agris.fao.org]

- 5. This compound exhibits anxiolytic properties without inducing adverse neurological effects on functional observation battery, open-field and Vogel conflict tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the Possible Allostery of this compound Extracted From Gelsemium elegans Benth. And Analgesic Mechanism Associated With Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid this compound on a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gelsemine and this compound, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The anxiolytic effect of this compound on a predatory sound stress-induced anxiety model and its associated molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound ameliorates neuroinflammation by regulating microglia polarization via activation of Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Decreases Astrocyte-Mediated Neuroinflammation and Enhances Autophagy, Contributing to Neuropathic Pain From Chronic Constriction Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of Koumine on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumine, a principal alkaloid extracted from the medicinal plant Gelsemium elegans Benth., has garnered significant interest in oncological research. Exhibiting a complex and unique hexacyclic cage-like structure, this indole alkaloid has demonstrated a range of pharmacological activities, including potent in vitro cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, with a focus on its cytotoxic mechanisms, relevant signaling pathways, and detailed experimental protocols for its investigation.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic efficacy of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell line and the duration of exposure. The following table summarizes the available quantitative data on the IC50 values of this compound.

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Assay Method | Reference(s) |

| HT-29 | Colon Carcinoma | >200 | 72 | WST-8 | [1] |

| HCT-116 | Colon Carcinoma | >200 | 72 | WST-8 | [1] |

| HCT-15 | Colon Carcinoma | >200 | 72 | WST-8 | [1] |

| Caco-2 | Colorectal Adenocarcinoma | >200 | 72 | WST-8 | [1] |

| HepG2 | Hepatocellular Carcinoma | 450 - 1260 | Not Specified | Not Specified | [1] |

| TE-11 | Esophageal Squamous Carcinoma | 450 - 1260 | Not Specified | Not Specified | [1] |

| SW480 | Colon Adenocarcinoma | 450 - 1260 | Not Specified | Not Specified | [1] |

| MGC80-3 | Gastric Cancer | 450 - 1260 | Not Specified | Not Specified | [1] |

| MCF-7 | Breast Adenocarcinoma | Not Specified | 48 | MTT | [2] |

| LoVo | Colon Adenocarcinoma | Not Specified | Not Specified | Not Specified | [3] |

Note: Some studies did not report specific IC50 values but demonstrated a dose-dependent inhibition of cell proliferation. For instance, this compound has been shown to significantly inhibit the proliferation of HepG2 and MCF-7 cells.[2][4] In LoVo cells, a high concentration of this compound (50 mmol/L, likely a typographical error in the source) was used to induce apoptosis.[3]

Core Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells.

Induction of Apoptosis

A substantial body of evidence indicates that this compound is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is characterized by morphological changes such as cell shrinkage and chromatin condensation.[2] The pro-apoptotic activity of this compound is mediated through the intrinsic mitochondrial pathway, which involves the modulation of the Bcl-2 family of proteins. Specifically, this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. The specific phase of cell cycle arrest appears to be cell-type dependent. In human breast cancer MCF-7 cells and colon cancer HT-29 cells, this compound induces G2/M phase arrest.[1][2] Conversely, in human colon adenocarcinoma LoVo cells, this compound treatment leads to an arrest in the G1 phase, inhibiting the transition to the S phase and thus DNA synthesis.[3]

Key Signaling Pathways Modulated by this compound

The cytotoxic effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways.

Erk/MAPK and NF-κB Signaling Pathways

In hepatocellular carcinoma (HCC) cells, this compound has been shown to inhibit the phosphorylation of key proteins in the Erk/MAPK and NF-κB signaling pathways.[1] This inhibition is linked to the generation of reactive oxygen species (ROS). The suppression of these pathways, which are often constitutively active in cancer and promote cell survival and proliferation, contributes significantly to this compound's anticancer activity.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many types of cancer, including breast cancer, and plays a crucial role in tumor cell proliferation, survival, and invasion. While direct studies on this compound's effect on STAT3 in breast cancer are limited, other natural alkaloids have been shown to induce apoptosis by inhibiting the STAT3 signaling pathway, suggesting a potential avenue for this compound's mechanism of action that warrants further investigation.[5][6]

Wnt/β-catenin and Notch Signaling Pathways

The Wnt/β-catenin and Notch signaling pathways are fundamental in embryonic development and tissue homeostasis. Their aberrant activation is a hallmark of many cancers, particularly colorectal cancer, where they contribute to cancer stem cell maintenance and tumor progression. Natural compounds have been shown to modulate these pathways.[7][8][9] Although direct evidence of this compound's interaction with these pathways is still emerging, their central role in colon cancer biology makes them plausible targets for this compound's cytotoxic effects.

Mandatory Visualizations

Experimental Workflow for Assessing this compound Cytotoxicity

Caption: Experimental workflow for evaluating this compound's in vitro cytotoxicity.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 4,000-5,000 cells/well and incubate overnight to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant in vitro cytotoxicity against a range of cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis through the mitochondrial pathway and the induction of cell cycle arrest. The modulation of key signaling pathways, including the Erk/MAPK and NF-κB pathways, underscores the multifaceted nature of this compound's anticancer properties. While the current data are promising, further research is warranted to elucidate the precise molecular targets of this compound and to explore its therapeutic potential in combination with existing chemotherapeutic agents. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.

References

- 1. Design, semi-synthesis and bioevaluation of this compound-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Study of this compound-induced apoptosis of human colon adenocarcinoma LoVo cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Study on anti-proliferation activity and the mechanisms of alkaloid monomers from Gelsemium elegans on HepG2 cell in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

The Analgesic and Anti-inflammatory Mechanisms of Koumine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koumine, a principal alkaloid monomer derived from the medicinal plant Gelsemium elegans Benth., has demonstrated significant analgesic and anti-inflammatory properties across a range of preclinical models. This technical guide provides a comprehensive overview of the quantitative data supporting these effects, detailed experimental protocols for their evaluation, and an in-depth exploration of the underlying molecular signaling pathways. Evidence suggests that this compound's therapeutic potential stems from its ability to modulate key inflammatory cascades, including the NF-κB and MAPK pathways, and to influence neurosteroidogenesis via the translocator protein (TSPO). This document aims to serve as a core resource for researchers and professionals in drug development investigating the therapeutic applications of this compound.

Introduction

Gelsemium elegans Benth. has a long history in traditional Chinese medicine for treating conditions such as rheumatoid arthritis and neuropathic pain.[1] this compound, its most abundant alkaloid, has emerged as a promising non-opioid analgesic and anti-inflammatory agent.[2][3] Unlike traditional analgesics, this compound exhibits a unique mechanism of action with a favorable safety profile, showing no morphine-like tolerance or dependence.[2] This guide synthesizes the current scientific literature on this compound, presenting its pharmacological activities in a structured and technically detailed format to facilitate further research and development.

Analgesic Effects of this compound: Quantitative Data

This compound has been shown to exert dose-dependent analgesic effects in various rodent models of inflammatory and neuropathic pain. The following tables summarize the key quantitative findings from these studies.

Table 1: Analgesic Effects of this compound in Inflammatory Pain Models

| Experimental Model | Species | This compound Dose | Administration Route | Key Findings | Reference(s) |

| Acetic Acid-Induced Writhing | Mice | 1, 2, 4 mg/kg | i.p. | Dose-dependently reduced the number of writhes. | [4] |

| Formalin Test (Phase II) | Mice | 1, 2, 4 mg/kg | i.p. | Dose-dependently reduced licking/biting time. | [4] |

| Formalin Test (Phase II) | Mice | 2.0, 10 mg/kg | s.c. | Significantly inhibited the nociceptive response. An ineffective dose of 0.4 mg/kg was also identified. | [5] |

| Complete Freund's Adjuvant (CFA) | Rats | 1.4, 2.8, 5.6 mg/kg | i.p. | Dose-dependently reversed thermal hyperalgesia. | [4] |

| Collagen-Induced Arthritis (CIA) | Rats | Not specified | Not specified | Significantly reduced pain compared to controls. | [1] |

Table 2: Analgesic Effects of this compound in Neuropathic Pain Models

| Experimental Model | Species | This compound Dose | Administration Route | Key Findings | Reference(s) |

| Chronic Constriction Injury (CCI) | Rats | 1.4, 2.8, 5.6 mg/kg | i.p. | Dose-dependently reversed thermal hyperalgesia and mechanical allodynia. | [4] |

| Chronic Constriction Injury (CCI) | Rats | 0.28, 7 mg/kg | s.c. | Repeated daily administration for 7 days reduced mechanical allodynia. | [6] |

| L5 Spinal Nerve Ligation (L5 SNL) | Rats | 1.4, 2.8, 5.6 mg/kg | i.p. | Dose-dependently reversed thermal hyperalgesia and mechanical allodynia. | [4] |

| Postoperative Pain (Incision) | Rats | 8, 40, 200 µg | i.t. | Prevented mechanical allodynia and thermal hyperalgesia. | [7] |

Anti-inflammatory Effects of this compound: Quantitative Data

This compound's anti-inflammatory activity is characterized by the suppression of pro-inflammatory mediators in both in vitro and in vivo models.

Table 3: Anti-inflammatory Effects of this compound

| Experimental Model | This compound Concentration/Dose | Key Findings | Reference(s) |

| LPS-stimulated RAW264.7 macrophages | Not specified | Decreased production of NO, IL-6, TNF-α, and IL-1β. Reduced iNOS protein levels. | [8] |

| LPS-induced BV2 microglia | Not specified | Attenuated viability and morphological changes. Suppressed the release of inflammatory mediators. | [9] |

| Chronic Constriction Injury (CCI) Rats | Not specified | Reduced production of proinflammatory cytokines in the spinal cord. | [6][10] |

| Collagen-Induced Arthritis (CIA) Rats | Not specified | Attenuated the increase in TNF-α and IL-1β levels. | [1] |

| MSU-induced peritonitis | Not specified | Inhibited the secretion of IL-1β. | [11] |

Detailed Experimental Protocols

Acetic Acid-Induced Writhing Test

This model assesses visceral pain.

-

Animals: Male ICR mice.

-

Procedure: Mice are pre-treated with this compound or vehicle. After a set time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally. The number of writhes (a specific stretching posture) is then counted for a defined period (e.g., 15 minutes).

-

Endpoint: A reduction in the number of writhes compared to the vehicle group indicates an analgesic effect.[4]

Formalin Test

This model distinguishes between nociceptive and inflammatory pain.

-

Animals: Male ICR mice.

-

Procedure: Mice are pre-treated with this compound or vehicle. A dilute solution of formalin (e.g., 5%, 20 µL) is injected into the plantar surface of a hind paw. The licking and biting time of the injected paw is recorded in two phases: Phase I (0-5 minutes, neurogenic pain) and Phase II (15-30 minutes, inflammatory pain).[2][4]

-

Endpoint: A reduction in licking/biting time, particularly in Phase II, indicates anti-inflammatory and analgesic activity.[2][4]

Chronic Constriction Injury (CCI) of the Sciatic Nerve

A widely used model for neuropathic pain.

-

Animals: Male Sprague-Dawley rats.

-

Procedure: Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are tied around it. This induces nerve damage and subsequent pain hypersensitivity. This compound or vehicle is administered, either as a single dose or repeatedly over several days.[6][10]

-

Endpoints:

-

Mechanical Allodynia: Assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates allodynia.

-

Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test). A shortened paw withdrawal latency indicates hyperalgesia.

-

The workflow for a typical CCI experiment is illustrated below.

LPS-Stimulated Macrophage Culture

An in vitro model to assess anti-inflammatory effects.

-

Cells: RAW264.7 macrophage cell line or bone marrow-derived macrophages (BMDMs).

-

Procedure: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS). After an incubation period, the cell culture supernatant and cell lysates are collected for analysis.[8][12]

-

Endpoints:

-

Nitric Oxide (NO) Production: Measured in the supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6): Quantified in the supernatant using ELISA.

-

Protein Expression (iNOS, p-p65, p-ERK, etc.): Determined from cell lysates via Western blot analysis.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its analgesic and anti-inflammatory effects through multiple, interconnected signaling pathways.

Inhibition of NF-κB and MAPK Signaling

In inflammatory conditions, such as those induced by LPS, the activation of Toll-like receptor 4 (TLR4) triggers downstream signaling cascades involving NF-κB and MAPKs (p38 and ERK).[8][12] This leads to the transcription and release of pro-inflammatory mediators. This compound has been shown to inhibit this process by:

-

Decreasing the phosphorylation of IκBα and the p65 subunit of NF-κB, which prevents the translocation of NF-κB into the nucleus.[8][12][13]

This inhibitory action on NF-κB and MAPK pathways effectively suppresses the production of TNF-α, IL-1β, IL-6, and iNOS.[8][12]

Modulation of the Nrf2/HO-1 Pathway

This compound also demonstrates antioxidant effects by activating the Nrf2/HO-1 pathway.[9][14] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, it is bound by Keap1 in the cytoplasm. This compound can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1).[14][15] This pathway helps to mitigate oxidative stress, which is a key component of inflammation and pain.

Allosteric Modulation of TSPO and Neurosteroid Synthesis

A significant mechanism underlying this compound's analgesic effects, particularly in neuropathic pain, involves the translocator protein (TSPO) and the subsequent synthesis of neurosteroids.[3][16]

-

TSPO Binding: this compound acts as a positive allosteric modulator (PAM) of TSPO, which is highly expressed in microglia and astrocytes in the spinal cord, especially following nerve injury.[3][5][10]

-

Neurosteroid Synthesis: The modulation of TSPO by this compound leads to an increase in the synthesis of neurosteroids, most notably allopregnanolone.[4][17][18] This is achieved by enhancing the activity of enzymes like 3α-hydroxysteroid oxidoreductase (3α-HSOR).[18][19]

-

GABAergic Inhibition: Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor. By enhancing GABAergic inhibitory neurotransmission in the spinal cord, it effectively dampens pain signals.[19][20]

The analgesic effect of this compound can be blocked by TSPO antagonists (like PK11195), neurosteroid synthesis inhibitors, and GABA-A receptor antagonists, confirming the importance of this pathway.[10][16][20]

Inhibition of the NLRP3 Inflammasome

Recent studies have shown that this compound can also inhibit the activation of the NLRP3 inflammasome.[11] This multi-protein complex is a key component of the innate immune system that, when activated, leads to the maturation and secretion of IL-1β. This compound appears to block NLRP3 inflammasome activation by inhibiting upstream signals, including reactive oxygen species (ROS) production and NF-κB activation.[11]

Conclusion

This compound presents a multifaceted pharmacological profile as a potent analgesic and anti-inflammatory agent. Its mechanisms of action, which include the suppression of key pro-inflammatory signaling pathways like NF-κB and MAPK, and the unique modulation of the TSPO-neurosteroid axis, distinguish it from many existing therapeutics. The quantitative data and detailed protocols summarized in this guide provide a solid foundation for further investigation into this compound's therapeutic potential. Future research should focus on clinical translation, exploring its efficacy and safety in human populations for the management of chronic pain and inflammatory disorders.

References

- 1. The analgesic effect and possible mechanisms by which this compound alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the Possible Allostery of this compound Extracted From Gelsemium elegans Benth. And Analgesic Mechanism Associated With Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound as a Translocator Protein 18 kDa Positive Allosteric Modulator for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound ameliorates neuroinflammation by regulating microglia polarization via activation of Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Suppresses IL-1β Secretion and Attenuates Inflammation Associated With Blocking ROS/NF-κB/NLRP3 Axis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways [mdpi.com]

- 14. This compound Alleviates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction in IPEC-J2 Cells by Regulating Nrf2/NF- [Formula: see text]B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound ameliorates concanavalin A-induced autoimmune hepatitis in mice: involvement of the Nrf2, NF-κB pathways, and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Investigation of the Possible Allostery of this compound Extracted From Gelsemium elegans Benth. And Analgesic Mechanism Associated With Neurosteroids [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Mechanism of Gelsemium elegans (Gardner and Champ.) Benth. Against Neuropathic Pain Based on Network Pharmacology and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 20. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid this compound on a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Anxiolytic Properties of Koumine in Animal Models: A Technical Whitepaper

Introduction

Koumine is a prominent indole alkaloid derived from the neurotoxic plant Gelsemium elegans Benth.[1] Traditionally, extracts of Gelsemium have been used in Asian herbal medicine for various purposes.[2] In recent neuropsychopharmacological research, this compound has garnered significant attention for its potential therapeutic applications, particularly concerning its effects on the central nervous system.[1] A growing body of evidence from preclinical studies in animal models suggests that this compound possesses potent anxiolytic (anxiety-reducing) properties, offering a promising avenue for the development of novel treatments for anxiety-related disorders.[2][3] This technical guide provides an in-depth overview of the anxiolytic effects of this compound as demonstrated in various animal models, detailing the experimental protocols, summarizing key quantitative findings, and illustrating the proposed molecular mechanisms of action.

Experimental Protocols for Assessing Anxiolytic Activity

The anxiolytic effects of this compound have been evaluated using a battery of standardized behavioral tests in rodents. These tests are designed to model anxiety-like behaviors by creating a conflict between the animal's natural exploratory drive and its aversion to open, brightly lit, or novel spaces.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is one of the most widely used paradigms for assessing anxiolytic drug effects in rodents.[4][5]

-

Apparatus: The maze is shaped like a plus sign and elevated above the floor. It consists of two "open" arms (without walls) and two "closed" arms (with high walls).

-

Principle: Rodents naturally prefer enclosed, dark spaces and avoid open, elevated areas. Anxiolytic compounds are expected to decrease this aversion, leading to an increase in the exploration of the open arms.

-

Procedure:

-

Animals are individually placed in the center of the maze, facing one of the open arms.

-

They are allowed to freely explore the maze for a set period, typically 5 minutes.

-

Behavioral parameters are recorded, including the number of entries into the open and closed arms and the time spent in each type of arm.

-

-

Anxiolytic-like Effect: An increase in the percentage of time spent in the open arms and/or an increase in the number of entries into the open arms is indicative of an anxiolytic effect.

Open-Field Test (OFT)

The Open-Field Test assesses general locomotor activity and anxiety-like behavior in a novel environment.[1][5]

-

Apparatus: A large, open, and often brightly lit arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

-

Principle: Rodents tend to stay close to the walls (thigmotaxis) when placed in a novel, open environment. A reduction in this anxiety-driven behavior is demonstrated by increased exploration of the central zone.

-

Procedure:

-

The animal is placed in the center or a corner of the open field.

-

It is allowed to explore the arena for a specified duration.

-

Locomotor activity (total distance traveled) and the time spent in the central versus peripheral zones are recorded.

-

-

Anxiolytic-like Effect: An increase in the time spent in the central zone, without significant changes in overall locomotor activity, suggests an anxiolytic effect.[1]

Vogel Conflict Test (VCT)

The Vogel Conflict Test is a classic model for screening anxiolytic drugs based on their anti-punishment effects.[1]

-

Apparatus: A testing chamber with a drinking spout connected to a water source and an electric shock generator.

-

Principle: The test creates a conflict between the motivation to drink (after a period of water deprivation) and the aversion to receiving a mild electric shock upon drinking.

-

Procedure:

-

Rats are typically deprived of water for 24-48 hours.

-

They are placed in the chamber and allowed to drink. After a certain number of licks (e.g., 20), each subsequent lick is paired with a mild electric shock to the tongue.

-

The number of shocks received during a fixed period is recorded.

-

-

Anxiolytic-like Effect: Anxiolytic drugs, like diazepam and this compound, increase the number of shocks the animal is willing to accept, indicating a reduction in the suppressive effect of the punishment.[1]

Predatory Sound (PS) Stress-Induced Anxiety Model

This model utilizes a naturalistic stressor to induce an anxiety-like state.[6]

-

Apparatus: A soundproof chamber equipped with speakers.

-

Principle: Exposing the animal to the sound of a predator induces an acute stress response and anxiety-like behaviors.

-

Procedure:

-

Animals are exposed to a recording of a predator's vocalization for a specific duration.

-

Following the stress induction, their anxiety levels are assessed using other behavioral tests like the EPM or OFT.

-

-

Anxiolytic-like Effect: An effective anxiolytic agent will mitigate the anxiety-like behaviors (e.g., reduced open-arm exploration in the EPM) that are typically observed after exposure to the predatory sound.[6][7]

Quantitative Data on Anxiolytic Effects of this compound

The following tables summarize the quantitative data from key studies investigating the anxiolytic properties of this compound in rodent models.

Table 1: Anxiolytic Effects of this compound in Mice

| Animal Model | This compound Dose (mg/kg) | Route of Administration | Key Findings | Reference |

| Elevated Plus Maze | 0.5, 1.5 | Subcutaneous | Potently increased the percentage of time spent and entries into the open arms. | [2] |

| Light-Dark Transition | 0.5, 1.5 | Subcutaneous | Significantly increased the time spent in the light compartment. | [2] |

| Open-Field Test | Not specified | Not specified | Released anxiolytic responses similar to diazepam. | [1] |

| Predatory Sound Stress | Not specified | Not specified | Mitigated anxiety-like behavior following acute PS stress. | [6][7] |

Table 2: Anxiolytic Effects of this compound in Rats

| Animal Model | This compound Dose (mg/kg) | Route of Administration | Key Findings | Reference |

| Vogel Conflict Test | Not specified | Not specified | Showed anti-punishment action similar to diazepam. | [1][8] |

Proposed Mechanisms of Anxiolytic Action

Research has elucidated several potential molecular pathways through which this compound may exert its anxiolytic effects. These mechanisms involve the modulation of neurosteroid synthesis, neurotransmitter receptor activity, and neuroinflammatory pathways.

Targeting the TSPO-Neurosteroids-HPA Axis

One of the primary proposed mechanisms involves the translocator protein 18 kDa (TSPO), a protein located on the outer mitochondrial membrane.[6]

-

TSPO Binding: this compound has been identified as a high-affinity ligand for TSPO.[6][7]

-

Neurosteroid Synthesis: Binding to TSPO promotes the synthesis of neurosteroids, such as progesterone and its metabolite allopregnanolone, in key brain regions associated with anxiety, including the prefrontal cortex, hippocampus, and amygdala.[6]

-

HPA Axis Modulation: Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. By enhancing GABAergic inhibition, it can attenuate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.[3][9] Studies show that this compound administration reverses stress-induced decreases in progesterone and allopregnanolone and normalizes elevated plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone (CORT), which are key hormones of the HPA axis.[6][7]

This compound's anxiolytic action via the TSPO-Neurosteroid-HPA axis pathway.

Agonist Action at Glycine Receptors

Another significant mechanism involves the direct modulation of glycine receptors (GlyR), which are inhibitory ligand-gated chloride channels.

-

GlyR Agonism: this compound acts as an agonist at glycine receptors in the brain.[2][3]

-

Neuronal Inhibition: Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing neuronal excitability.[3]

-

Strychnine Antagonism: The anxiolytic effects of this compound can be significantly antagonized by the intracerebroventricular administration of strychnine, a selective glycine receptor antagonist, providing strong evidence for this mechanism.[2]

Anxiolytic mechanism of this compound through glycine receptor agonism.

Anti-Inflammatory Effects

This compound has also been shown to possess anti-inflammatory properties that may contribute to its anxiolytic effects, as neuroinflammation is increasingly linked to anxiety disorders.

-